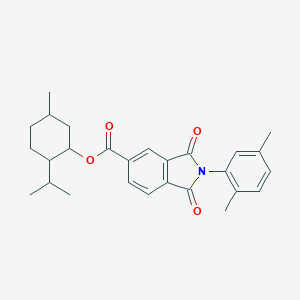![molecular formula C21H23N3O2S B388644 2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B388644.png)
2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an imine group, and two aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethylaniline with thioglycolic acid to form the thiazolidinone ring, followed by condensation with 3-methylaniline and acetic anhydride to introduce the imine and acetamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group and thiazolidinone ring are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
- 2-{2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide
- 2-{2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds .
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5g/mol |
IUPAC Name |
2-[2-(2,6-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-13-7-5-10-16(11-13)22-18(25)12-17-20(26)24(4)21(27-17)23-19-14(2)8-6-9-15(19)3/h5-11,17H,12H2,1-4H3,(H,22,25) |
InChI Key |
FBNICSGIIJKYMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2E)-2-{[3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388562.png)
![17-(1,3-Benzodioxol-5-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B388564.png)
![ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388565.png)
![3-PHENYL-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE](/img/structure/B388566.png)
![Benzyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388567.png)
![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B388571.png)
![ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388572.png)
![ethyl 4-(2,5-dimethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388573.png)
![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B388574.png)
![1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B388575.png)

![(2Z,5Z)-5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B388579.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name)](/img/structure/B388581.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylmethylamino)methyl]triazole-4-carboxylate](/img/structure/B388583.png)
